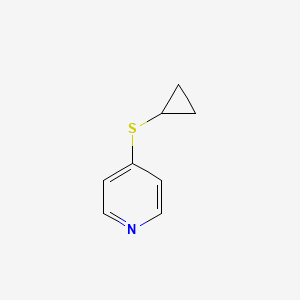![molecular formula C26H28N10O12S3 B14320578 3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate CAS No. 108422-37-3](/img/structure/B14320578.png)
3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid and methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate are complex organic compounds These compounds are known for their unique chemical structures, which include triazine, thiophene, and benzoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include triazine derivatives, thiophene carboxylic acids, and benzoates. The reactions may involve:
Nucleophilic substitution: This step introduces the triazine moiety into the molecule.
Sulfonation: This step adds the sulfamoyl group.
Esterification: This step forms the ester linkage in the benzoate derivative.
Industrial Production Methods
Industrial production of these compounds may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are also used to optimize the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of scientific research applications, including:
Chemistry: They are used as intermediates in the synthesis of other complex organic molecules.
Biology: They are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: They are investigated for their potential therapeutic applications, including drug development.
Industry: They are used in the production of specialty chemicals, such as dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of these compounds depends on their specific applications. In biological systems, they may interact with molecular targets such as enzymes or receptors. The triazine moiety, for example, can inhibit certain enzymes, while the thiophene and benzoate moieties can interact with cellular membranes or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazine derivatives, thiophene carboxylic acids, and benzoates. Examples include:
2,4-Diamino-6-chloro-1,3,5-triazine: A triazine derivative with herbicidal properties.
Thiophene-2-carboxylic acid: A thiophene derivative used in organic synthesis.
Methyl benzoate: A benzoate derivative used as a flavoring agent and in organic synthesis.
Uniqueness
The uniqueness of 3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid and methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate lies in their combined structural features. The presence of triazine, thiophene, and benzoate moieties in a single molecule provides a unique set of chemical and biological properties that are not found in simpler compounds.
Eigenschaften
CAS-Nummer |
108422-37-3 |
|---|---|
Molekularformel |
C26H28N10O12S3 |
Molekulargewicht |
768.8 g/mol |
IUPAC-Name |
3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H17N5O6S.C11H11N5O6S2/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3;1-5-12-9(15-11(13-5)22-2)14-10(19)16-24(20,21)6-3-4-23-7(6)8(17)18/h5-8H,1-4H3,(H,19,22);3-4H,1-2H3,(H,17,18)(H2,12,13,14,15,16,19) |
InChI-Schlüssel |
NKNHUZIFVLOERK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)O.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


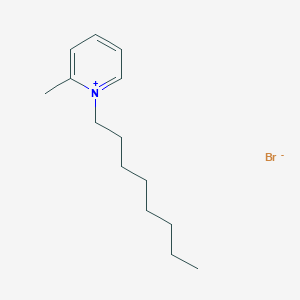
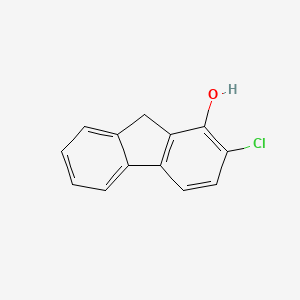
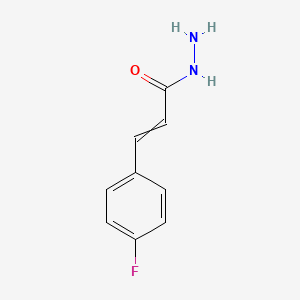
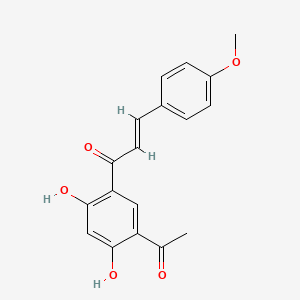
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
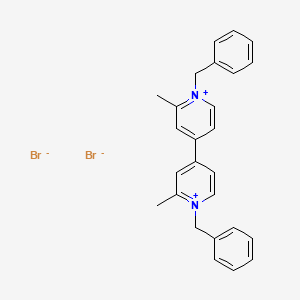
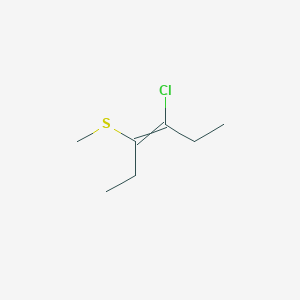
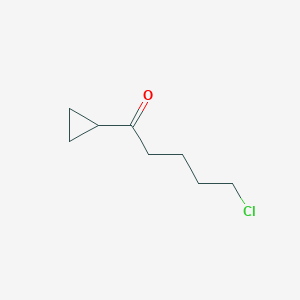
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
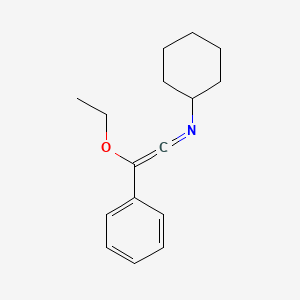
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
